molecular formula C19H26ClN3O2S B2737651 N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide CAS No. 1049371-36-9

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide

Cat. No.: B2737651
CAS No.: 1049371-36-9
M. Wt: 395.95
InChI Key: JODQDYZJPSJKKT-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes an azepane ring, a pyrrole ring, and a chlorobenzenesulfonamide moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrole ring: This step may involve the reaction of the azepane derivative with a pyrrole precursor under specific conditions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-chlorobenzenesulfonamide is unique due to its specific structural features, such as the azepane and pyrrole rings, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2S/c1-22-12-6-7-18(22)19(23-13-4-2-3-5-14-23)15-21-26(24,25)17-10-8-16(20)9-11-17/h6-12,19,21H,2-5,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODQDYZJPSJKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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